molecular formula C5H6N2O3S B12966500 6-Methoxypyrazine-2-sulfinic acid

6-Methoxypyrazine-2-sulfinic acid

Cat. No.: B12966500
M. Wt: 174.18 g/mol
InChI Key: YELYAQNQSCKLNP-UHFFFAOYSA-N
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Description

6-Methoxypyrazine-2-sulfinic acid is a compound that belongs to the class of sulfinic acids, which are known for their versatile reactivity and utility in organic synthesis. This compound features a pyrazine ring substituted with a methoxy group at the 6-position and a sulfinic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-sulfinic acid can be achieved through various methods. One common approach involves the sulfinylation of 6-methoxypyrazine. This process typically requires the use of sulfinylating agents such as sulfinyl chlorides or sulfinates under controlled conditions .

Industrial Production Methods: Industrial production of sulfinic acids often involves the use of sulfinate salts due to their stability and ease of handling. These salts can be converted to the corresponding sulfinic acids through acidification . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxypyrazine-2-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile or an electrophile in different chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 6-Methoxypyrazine-2-sulfinic acid is unique due to the presence of both a methoxy group and a sulfinic acid group on the pyrazine ring. This combination imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-methoxypyrazine-2-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-4-2-6-3-5(7-4)11(8)9/h2-3H,1H3,(H,8,9)

InChI Key

YELYAQNQSCKLNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=N1)S(=O)O

Origin of Product

United States

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